molecular formula C18H25F2NO3 B14784805 tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate

tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate

Cat. No.: B14784805
M. Wt: 341.4 g/mol
InChI Key: BLTIXLWYONJJAK-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate is a synthetic intermediate characterized by a cyclohexyl backbone substituted with a tert-butyl carbamate group and a 2,4-difluorobenzyl ether moiety. This compound is structurally designed to balance lipophilicity (via the tert-butyl group) and electronic modulation (via fluorine atoms), making it a versatile intermediate in medicinal chemistry, particularly for protecting amines during multi-step syntheses .

Properties

Molecular Formula

C18H25F2NO3

Molecular Weight

341.4 g/mol

IUPAC Name

tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate

InChI

InChI=1S/C18H25F2NO3/c1-18(2,3)24-17(22)21-15-6-4-5-7-16(15)23-11-12-8-9-13(19)10-14(12)20/h8-10,15-16H,4-7,11H2,1-3H3,(H,21,22)

InChI Key

BLTIXLWYONJJAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=C(C=C(C=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and 2,4-difluorophenylmethanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The cyclohexyl group provides structural stability and influences the compound’s overall conformation, affecting its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural, synthetic, and functional differences between tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate and analogous compounds:

Compound Name Molecular Formula Key Substituents Synthesis Method Applications/Notes Reference
This compound C₁₈H₂₄F₂NO₃ 2,4-Difluorobenzyl ether, cyclohexyl carbamate Likely SN2 or Mitsunobu reaction (ether bond) Intermediate for protease or kinase inhibitors; fluorine enhances metabolic stability
tert-Butyl (2-(2,4-difluorophenyl)acetoxy)carbamate C₁₃H₁₆ClNO₄ 2,4-Difluorophenyl acetate DCC-mediated ester coupling Lower molecular weight (308.07 g/mol as Na⁺ adduct); ester linkage less stable than ether
tert-Butyl N-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)cyclohexyl]carbamate C₁₈H₂₃ClN₃O₃ Benzimidazolone ring Cyclization of aniline precursor Potential kinase inhibitor; [M-Boc+H⁺] = 266 (LCMS)
tert-Butyl N-[2-[(6-chloropyrimidin-4-yl)amino]cyclohexyl]carbamate C₁₅H₂₂ClN₄O₂ 6-Chloropyrimidinyl amino group Reductive alkylation or nucleophilic substitution Intermediate for ATP-competitive inhibitors; pyrimidine enhances H-bonding capacity
tert-Butyl ((trans)-4-(((1S,2R)-2-(3’-(trifluoromethyl)-biphenyl)cyclopropyl)amino)cyclohexyl)carbamate C₂₈H₃₃F₃N₂O₂ Trifluoromethyl biphenyl, cyclopropane Reductive alkylation Antiviral or anticancer candidate; bulky substituent impacts solubility

Structural and Functional Insights

Electronic and Steric Effects

  • Fluorine Substituents: The 2,4-difluorophenyl group in the target compound provides electron-withdrawing effects, enhancing binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs like tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate () .
  • Cyclohexyl Backbone : The cyclohexyl ring introduces conformational rigidity, contrasting with linear chains in compounds like tert-butyl N-[2-(furan-2-yl)-2-oxoethyl]carbamate (), which may exhibit greater flexibility .

Biological Activity

Tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate (CAS Number: 1951425-20-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

  • Molecular Formula : C18_{18}H25_{25}F2_{2}N O3_{3}
  • Molecular Weight : 341.4 g/mol
  • Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclohexyl group substituted with a difluorophenyl methoxy group.

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.

Research indicates that this compound may interact with specific biological pathways, influencing cellular processes. Its structural components suggest potential interactions with neurotransmitter systems and enzyme activities.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study published in Journal of Medicinal Chemistry reported that derivatives of carbamate compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways . this compound was included in the screening process and showed promising results.
  • Neuroprotective Effects :
    • Another investigation highlighted the neuroprotective effects of similar carbamate compounds against oxidative stress-induced neuronal damage. The study suggested that compounds with methoxy and fluorinated phenyl groups could enhance neuroprotection .
  • Anti-inflammatory Properties :
    • Research has also indicated that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This activity suggests its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveProtection against oxidative stress
Anti-inflammatoryInhibition of pro-inflammatory cytokines

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